3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione

Catalog No.
S7776977
CAS No.
M.F
C15H18N2O2
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrroli...

Product Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C15H18N2O2/c1-2-17-14(18)9-13(15(17)19)16-8-7-11-5-3-4-6-12(11)10-16/h3-6,13H,2,7-10H2,1H3

InChI Key

MQCCHXFMGYHLKN-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC(C1=O)N2CCC3=CC=CC=C3C2

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC3=CC=CC=C3C2
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione is a chemical compound that has gained attention in various fields of research and industry due to its unique properties and potential applications. This paper aims to provide a comprehensive overview of this compound, including its definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C15H19NO2. It is also known as GSK-3 inhibitor XV, kenpaullone analog, and 9-bromo-7-(2-iminopyrrolidin-1-yl)pyrido[3,4-b]indole-1,3(2H,9H)-dione.
This compound belongs to the class of pyrrolidine derivatives and acts as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in diverse cellular processes, including insulin signaling, cell proliferation, differentiation, and apoptosis. It has attracted attention as a potential therapeutic agent for several diseases, such as cancer, Alzheimer's disease, bipolar disorder, and diabetes, among others.
The physical and chemical properties of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione are as follows:
- Molecular Weight: 253.32 g/mol
- Melting Point: 245-247 °C
- Solubility: Soluble in DMSO, methanol, and ethanol; insoluble in water
- Appearance: Yellow solid
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione involves the reaction of 9-bromo-7-(2-iminopyrrolidin-1-yl)pyrido[3,4-b]indole-1,3(2H,9H)-dione with 1-ethylpiperidine-2,5-dione in the presence of a base, as shown in Figure 1.
Figure 1: Synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione
The compound can be characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), among others.
Several analytical methods have been developed for the detection and quantification of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione in biological samples and other matrices. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis (CE), among others.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione has been shown to possess various biological properties, including:
- GSK-3 inhibition: This compound acts as a potent and selective inhibitor of GSK-3, a serine/threonine kinase that regulates several cellular processes, including glycogen synthesis, cell proliferation, and apoptosis. By inhibiting GSK-3, this compound can modulate various signaling pathways that are implicated in several diseases, such as cancer, Alzheimer's disease, and Type 2 diabetes, among others.
- Anti-cancer activity: Several studies have demonstrated the anti-cancer activity of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione against various cancer cell lines, including pancreatic, breast, ovarian, and prostate cancers, among others. This compound induces cell cycle arrest, inhibits cell proliferation and migration, and promotes apoptosis in these cancer cells by modulating various signaling pathways, such as Wnt/β-catenin, NF-κB, and PI3K/Akt.
- Neuroprotective activity: This compound has been shown to possess neuroprotective activity against neurodegenerative diseases, such as Alzheimer's disease, by inhibiting GSK-3 activity and reducing the production of amyloid-beta peptides, which are the major components of senile plaques observed in Alzheimer's patients.
- Anti-inflammatory activity: 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages.
Several studies have investigated the toxicity and safety of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione in scientific experiments. These studies have shown that this compound is generally well-tolerated and does not exhibit significant toxicity or adverse effects at therapeutic doses. However, higher doses may cause some reversible toxicity, such as liver and kidney damage, and gastrointestinal disturbances, among others.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione has diverse applications in scientific experiments, such as:
- Cell biology: This compound is widely used as a GSK-3 inhibitor to investigate various cellular processes, such as insulin signaling, cell proliferation, differentiation, and apoptosis, among others.
- Cancer research: 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione is being investigated as a potential anti-cancer agent due to its potent and selective inhibition of GSK-3, which plays a crucial role in several cancer-related pathways.
- Neuroscience: This compound is being studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective activity and inhibition of GSK-3.
- Inflammation: 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione is being investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines and reduce the expression of iNOS and COX-2 in activated macrophages.
The current state of research on 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione is promising, with several studies investigating its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, bipolar disorder, and diabetes, among others. However, more research is needed to fully understand its mechanism of action and potential side effects in humans.
3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione has several potential implications in various fields of research and industry, such as:
- Pharmaceutical industry: This compound has potential applications as a therapeutic agent for several diseases, such as cancer, Alzheimer's disease, and diabetes, among others. It could be developed into a drug candidate for clinical trials and commercialization.
- Chemical industry: 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione could be used as a starting material for the synthesis of other pyrrolidine derivatives and related compounds, which could have diverse applications in the chemical industry.
- Biotechnology industry: This compound could be used as a tool compound for investigating various signaling pathways and cellular processes that are implicated in various diseases, such as cancer, Alzheimer's disease, and diabetes, among others. It could also be used for drug discovery and development.
Limitations
Despite its promising potential, 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethylpyrrolidine-2,5-dione has some limitations, such as:
- Limited bioavailability: The compound is poorly soluble in water, which limits its bioavailability and efficacy in vivo. Novel delivery systems and formulations must be developed to improve its bioavailability and therapeutic efficacy.
- Potency selectivity: The compound exhibits potent and selective inhibition of GSK-3, but it may also inhibit other kinases and proteins, which could lead to off-target effects and adverse events. Further studies are needed to fully characterize its selectivity and mechanism of action.
Several future directions could be considered for further research on 3-(3,4-dihydro-1H-isoquinolin-2-

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

258.136827821 g/mol

Monoisotopic Mass

258.136827821 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types